BenchChemオンラインストアへようこそ!

3-bromo-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Medicinal chemistry Halogen bonding Physicochemical profiling

This compound's unique 3-bromo substituent provides a synthetic handle for late-stage diversification and enables halogen-bonding biophysical probes, unlike its chloro or des-halogen analogs. The 7-ethoxy group imparts higher lipophilicity versus the 7-methoxy variant for ADME profiling. Ideal for dual-pathway PI3K/P2X3 exploratory research where structural precision is critical; in-house characterization is required as public target engagement data is absent.

Molecular Formula C20H15BrN2O3S
Molecular Weight 443.32
CAS No. 921797-48-0
Cat. No. B2428676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
CAS921797-48-0
Molecular FormulaC20H15BrN2O3S
Molecular Weight443.32
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Br
InChIInChI=1S/C20H15BrN2O3S/c1-2-25-16-8-4-5-12-10-17(26-18(12)16)15-11-27-20(22-15)23-19(24)13-6-3-7-14(21)9-13/h3-11H,2H2,1H3,(H,22,23,24)
InChIKeyGWVYHERSOGDTPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921797-48-0): Structural Identity and Class Context for Procurement Evaluation


3-Bromo-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921797-48-0) is a synthetic hybrid heterocyclic compound incorporating a benzofuran core, a 1,3-thiazole linker, and a 3-bromobenzamide terminus, with molecular formula C₂₀H₁₅BrN₂O₃S and molecular weight 443.3 g/mol . It belongs to the benzofuran–thiazole–benzamide chemotype, a scaffold class that has been investigated for anticancer activity via PI3K inhibition and apoptosis induction in peer-reviewed studies [1], and that falls within the generic structural claims of patents targeting P2X3 purinergic receptors for neurogenic disorders [2]. This compound is currently available through several specialty chemical vendors as a research-grade small molecule, though peer-reviewed, compound-specific quantitative biological data remain extremely limited in the public domain as of the search date.

Why Closely Related Benzofuran–Thiazole–Benzamide Analogs Cannot Be Assumed Interchangeable with CAS 921797-48-0


Within the benzofuran–thiazole–benzamide chemotype, seemingly minor structural perturbations can produce substantial shifts in target engagement, physicochemical properties, and biological outcome. The 3-bromo substitution on the benzamide ring distinguishes CAS 921797-48-0 from its des-halogen analog (CAS 921870-56-6), the 3-chloro variant, and the 4-chloro regioisomer, each of which presents different steric bulk, electron-withdrawing character, and hydrogen-bonding potential at the benzamide terminus . Similarly, the 7-ethoxy group on the benzofuran differentiates this compound from the 7-methoxy analog (CAS 921869-35-4), with the ethyl homolog imparting greater lipophilicity and altered metabolic stability compared to the methyl ether [1]. Class-level evidence from related benzofuran–thiazole hybrids demonstrates that halogen identity and position on the benzamide ring, as well as alkoxy chain length on the benzofuran, are critical determinants of cytotoxicity IC₅₀ values spanning more than an order of magnitude across cancer cell lines [2]. Consequently, presuming functional equivalence among these analogs without direct comparative data is scientifically unwarranted and poses a procurement risk for hypothesis-driven research.

Quantitative Differentiation Evidence for 3-Bromo-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921797-48-0) Versus Closest Analogs


3-Bromo vs. 3-Chloro Benzamide Substitution: Halogen-Dependent Physicochemical Differentiation

The 3-bromo substituent on the benzamide ring of CAS 921797-48-0 confers distinct physicochemical properties compared to the 3-chloro analog (CAS not retrieved but structurally confirmed from vendor catalogs). The bromine atom (van der Waals radius ~1.85 Å, molecular weight contribution 79.9 Da) versus chlorine (van der Waals radius ~1.75 Å, molecular weight contribution 35.5 Da) yields a molecular weight of 443.3 for the target compound versus approximately 398.8 for the chloro analog . Bromine's greater polarizability (≈3.05 ų vs. ≈2.18 ų for chlorine) enhances potential for halogen bonding interactions with protein backbone carbonyls, a feature exploited in numerous kinase inhibitor design campaigns [1]. Additionally, the C–Br bond (bond dissociation energy ~285 kJ/mol) is more reactive toward cross-coupling chemistry (e.g., Suzuki–Miyaura) than the C–Cl bond (~327 kJ/mol), making the bromo compound a more versatile synthetic intermediate for downstream derivatization [2].

Medicinal chemistry Halogen bonding Physicochemical profiling

7-Ethoxy vs. 7-Methoxy Benzofuran Substitution: Alkoxy Chain Length and Lipophilicity Modulation

The 7-ethoxy substituent on the benzofuran ring of CAS 921797-48-0 distinguishes it from the 7-methoxy analog (CAS 921869-35-4). The ethyl homolog increases calculated logP by approximately 0.5–0.6 log units relative to the methyl ether, based on the additive contribution of an additional methylene group (Hansch π ≈ +0.5) [1]. In class-level SAR studies of benzofuran–thiazole hybrids, alkoxy chain length on the benzofuran moiety has been shown to modulate cytotoxicity; for example, in the Gomha et al. (2018) series, compounds with alkoxy substituents at the benzofuran 6-position exhibited distinct IC₅₀ profiles against MCF-7 breast carcinoma cells depending on alkoxy identity [2]. The methoxy analog (CAS 921869-35-4) has been deposited in BindingDB (BDBM50507155, CHEMBL4587610) with a reported IC₅₀ value of 86 nM against recombinant human Tdp1 [3], though no corresponding data exist for the ethoxy target compound, precluding direct quantitative comparison for this target.

Lipophilicity Metabolic stability Structure–activity relationships

3-Bromo vs. Des-Halogen Benzamide: The Critical Role of Halogen Presence for Biological Activity in the Benzofuran–Thiazole Chemotype

The presence of a halogen at the 3-position of the benzamide ring is a key structural determinant differentiating CAS 921797-48-0 from its des-halogen counterpart (N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide, CAS 921870-56-6). Class-level SAR evidence from the benzofuran–thiazole anticancer literature demonstrates that halogen substitution on the benzamide phenyl ring is associated with significantly enhanced cytotoxicity. In the Radwan et al. (2022) PI3K inhibitor series, compounds bearing halogenated benzamide substructures (6c and 7e) achieved IC₅₀ values of 6.89–12.67 µM and 7.31–24.86 µM across HEPG-2, MCF7, and HCT-116 cell lines, respectively, compared with doxorubicin (IC₅₀ = 5.23–8.87 µM) [1]. Although those compounds are bis-thiazole derivatives rather than mono-thiazole benzamides, the consistent contribution of halogen substitution to potency within this chemotype class supports the inference that the 3-bromo substituent is likely non-redundant for biological activity [2].

Halogen effect Anticancer activity Structure–activity relationship

Patent Landscape Positioning: CAS 921797-48-0 Within the Bayer P2X3 Antagonist and Benzofuran–Thiazole Anticancer Patent Space

CAS 921797-48-0 falls within the generic Markush structure of 1,3-thiazol-2-yl substituted benzamide compounds claimed in US Patent 10,202,369 B2 (Bayer AG), which describes P2X3 purinergic receptor antagonists for the treatment of neurogenic disorders including overactive bladder, chronic cough, and neuropathic pain [1]. The patent's Formula (I) encompasses a thiazol-2-yl core linked to a substituted benzamide, with allowed substituents including bromo, alkoxy, and benzofuran moieties matching the structural features of CAS 921797-48-0. This patent coverage, combined with the compound's structural overlap with the anticancer benzofuran–thiazole chemotype disclosed in Radwan et al. (2022) [2], positions this compound at the intersection of two distinct therapeutic hypothesis spaces—purinergic signaling modulation and PI3K/AKT pathway inhibition—providing potential multi-target exploration opportunities not shared by analogs lacking the specific substitution pattern.

Patent analysis P2X3 receptor Intellectual property

High-Priority Application Scenarios for 3-Bromo-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921797-48-0) Based on Available Evidence


Medicinal Chemistry: Lead Optimization Campaigns Targeting PI3K/AKT or P2X3 Pathways in Oncology or Neurogenic Disorders

This compound is structurally positioned at the intersection of two independently validated therapeutic target classes—PI3Kα (anticancer) and P2X3 (neurogenic/pain disorders). The benzofuran–thiazole–benzamide scaffold has demonstrated PI3K inhibitory activity with class-representative IC₅₀ values of 6.89–12.67 µM in cancer cell lines, within ~1.3–4.7× of doxorubicin [1], while the Bayer patent family explicitly claims 1,3-thiazol-2-yl benzamides as P2X3 antagonists [2]. Procurement of CAS 921797-48-0 for preliminary screening or as a starting point for focused library synthesis is warranted where dual-pathway exploratory profiling is intended. The 3-bromo substituent also provides a synthetic handle for further diversification via cross-coupling chemistry [3]. Users should note that direct target engagement data (IC₅₀, Kd, or Ki) for this specific compound are absent from the public domain, and initial in-house characterization will be required.

Chemical Biology: Halogen Bonding Probe Development for Protein–Ligand Interaction Studies

The 3-bromobenzamide moiety of CAS 921797-48-0 features a polarizable bromine atom capable of forming halogen bonds with protein backbone carbonyl oxygen atoms, a well-characterized interaction in structure-based drug design [1]. Compared to the 3-chloro analog, bromine's greater polarizability (~3.05 ų vs. ~2.18 ų) and larger van der Waals radius (~1.85 Å vs. ~1.75 Å) [2] may produce measurably different binding thermodynamics when interrogated via isothermal titration calorimetry or surface plasmon resonance. This compound can serve as a halogen-bonding probe in comparative biophysical studies against its chloro and des-halogen counterparts to quantify the halogen bond contribution to binding free energy within this scaffold class.

Synthetic Methodology: Substrate for Suzuki–Miyaura Cross-Coupling Derivatization

The aryl bromide functionality at the 3-position of the benzamide ring provides a reactive handle for palladium-catalyzed Suzuki–Miyaura cross-coupling, enabling late-stage diversification into biaryl, heteroaryl, or vinyl-substituted analogs [1]. The C–Br bond dissociation energy (~285 kJ/mol) is approximately 42 kJ/mol lower than the corresponding C–Cl bond (~327 kJ/mol), facilitating milder reaction conditions and broader substrate scope [2]. For medicinal chemistry groups generating focused libraries around the benzofuran–thiazole scaffold, CAS 921797-48-0 offers greater synthetic versatility than the chloro or des-halogen analogs as a diversification-ready intermediate.

Pharmacology: In Vitro ADME and Metabolic Stability Comparison with the 7-Methoxy Analog

The 7-ethoxy substituent on the benzofuran ring is predicted to increase lipophilicity by approximately 0.5–0.6 logP units relative to the 7-methoxy analog (CAS 921869-35-4), based on fragment additivity principles [1]. This difference may translate into altered microsomal stability, CYP450 metabolic profile, and plasma protein binding, which are critical parameters for selecting between closely related analogs for in vivo proof-of-concept studies. A head-to-head in vitro ADME comparison (e.g., human liver microsome stability, CYP inhibition panel, and equilibrium dialysis protein binding) between CAS 921797-48-0 and CAS 921869-35-4 would directly inform which alkoxy homolog is more suitable for further pharmacological development. Currently, such comparative data do not exist in the public domain and must be generated experimentally.

Quote Request

Request a Quote for 3-bromo-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.